molecular formula C13H13FN2O3S B11055285 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-

Cat. No.: B11055285
M. Wt: 296.32 g/mol
InChI Key: DHUIDBAMQIWGFO-UHFFFAOYSA-N
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Description

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- can be compared with other similar compounds, such as:

    1-Ethanone, 1-[1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]: Contains a methylphenyl group instead of a fluorophenyl group.

The uniqueness of 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]- lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13FN2O3S/c1-8-13(10(3)17)9(2)16(15-8)20(18,19)12-6-4-11(14)5-7-12/h4-7H,1-3H3

InChI Key

DHUIDBAMQIWGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)C(=O)C

Origin of Product

United States

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